4-Aminobenzenesulfonate

描述

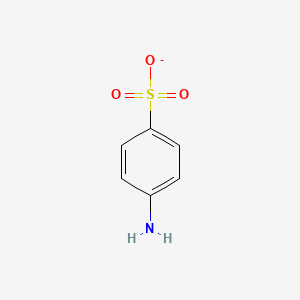

4-aminobenzenesulfonate is an aminobenzenesulfonate that is the conjugate base of 4-aminobenzenesulfonic acid. It has a role as a xenobiotic metabolite. It is a conjugate base of a 4-aminobenzenesulfonic acid.

生物活性

4-Aminobenzenesulfonate (4-ABS), also known as sulfanilic acid, is a compound with significant biological activity, particularly in microbial degradation and potential therapeutic applications. This article explores the biological properties, degradation pathways, and case studies related to 4-ABS, synthesizing information from diverse research findings.

This compound is an aromatic sulfonic acid characterized by the presence of an amino group and a sulfonate group attached to a benzene ring. Its chemical structure can be represented as follows:

- Chemical Formula : C₆H₇NNaO₃S

- CAS Number : 121-57-3

Biological Role and Applications

4-ABS serves multiple roles in biological systems:

- Microbial Degradation : It is utilized by certain bacteria as a carbon source, leading to the release of ammonia and sulfate during mineralization processes .

- Allergen Potential : The compound is noted for its allergenic properties, which may have implications in pharmacological contexts .

- Industrial Use : It is commonly used in the synthesis of dyes and pharmaceuticals, contributing to its importance in industrial applications .

Microbial Degradation Pathways

Research has identified specific genes involved in the degradation of 4-ABS by Hydrogenophaga sp. PBC. Notable findings include:

-

Key Enzymes :

- 4-Sulfocatechol 1,2-dioxygenase (pcaH2) : Involved in the breakdown of sulfonated aromatic compounds.

- This compound 3,4-dioxygenase (sadA) : Critical for aromatic ring hydroxylation.

- Mutagenesis Studies : Transposon mutagenesis revealed mutants that could not utilize 4-ABS for growth due to disruptions in these genes. For instance, the sadA mutant accumulated brown metabolites identified as 4-sulfocatechol .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of 4-ABS:

- Skin Irritation Studies : In studies involving New Zealand White rabbits, 4-ABS was found to be a non-irritant, with tissue viability remaining above 100% relative to controls after exposure .

- Eye Irritation Tests : Similar tests indicated minimal irritation effects that were fully reversible after several days .

These findings suggest that while 4-ABS has potential irritant properties at high concentrations, it generally exhibits low toxicity under controlled conditions.

Case Study 1: Antitumor Activity

A study evaluated the antitumor properties of novel substituted benzenesulfonates derived from 4-ABS. The compounds exhibited significant antiproliferative activity against various cancer cell lines (HT-29, M21, MCF-7) and induced DNA damage through histone H2AX phosphorylation, indicating their potential as therapeutic agents .

Case Study 2: Environmental Impact

Research on the mineralization of 4-ABS revealed complete degradation by specific bacterial strains, highlighting its environmental significance. The release of ammonia and sulfate was quantitatively assessed, demonstrating effective bioremediation capabilities .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Microbial Degradation | Utilized by bacteria as a carbon source; leads to ammonia and sulfate release. |

| Allergen Potential | Identified as an allergen with implications for human health. |

| Antitumor Activity | Exhibits antiproliferative effects in cancer cell lines; induces DNA damage. |

| Toxicity Profile | Non-irritant based on skin and eye irritation studies; low toxicity overall. |

科学研究应用

Biodegradation Studies

One of the prominent applications of 4-aminobenzenesulfonate is in biodegradation research. Various microbial strains have been identified for their ability to degrade this compound, which poses environmental challenges due to its recalcitrance against biodegradation.

- Microbial Degradation : A study highlighted the isolation of two strains, Afipia sp. 624S and Diaphorobacter sp. 624L, which demonstrated enhanced degradation of this compound when co-cultured. Strain 624S utilized this compound as its sole carbon source, degrading it effectively while releasing sulfate ions .

- Genetic Insights : Research involving Hydrogenophaga sp. PBC revealed genes responsible for the degradation pathway of this compound. Key genes such as sadA, which encodes for an oxygenase component, were identified through transposon mutagenesis. This study emphasized the potential for genetic engineering to enhance biodegradation efficiency .

Inhibitors of Carbonic Anhydrases

This compound derivatives have been investigated for their role as inhibitors of carbonic anhydrases (CAs), enzymes that are crucial in various physiological processes. A series of diazobenzenesulfonamides were synthesized and tested for their binding affinity to different CA isoforms, demonstrating significant potential as therapeutic agents in treating conditions like glaucoma and edema .

Dyes and Pigments

The compound serves as a key intermediate in the production of azo dyes due to its ability to form diazo compounds. This property is exploited in various industries for dyeing textiles and manufacturing pigments. The quantitative analysis of nitrate and nitrite ions through diazonium coupling reactions further illustrates its utility in analytical chemistry .

Biodegradation Efficiency

| Strain | Source | Degradation Rate | Notes |

|---|---|---|---|

| Afipia sp. 624S | Enrichment culture | 3.8 mM in 2 weeks | Utilizes this compound as sole carbon source |

| Hydrogenophaga sp. PBC | Textile wastewater | Effective degradation | Identified key genetic components involved in degradation |

Pharmaceutical Development

| Compound | Target CA Isoform | Binding Affinity | Activity |

|---|---|---|---|

| Diazobenzenesulfonamide A | CA I | High | Potential therapeutic agent |

| Diazobenzenesulfonamide B | CA II | Moderate | Further testing required |

属性

IUPAC Name |

4-aminobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。